4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-13-18-15(12-16(19-13)24-2)21-8-10-22(11-9-21)17(23)20-14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZBJUNHYQAFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Assembly
The 6-methoxy-2-methylpyrimidin-4-yl group is synthesized via Biginelli-like cyclocondensation or Pd-catalyzed cross-coupling .
Example Protocol (Adapted from):
-
Starting Materials : Ethyl 3-methoxy-3-methylpropanoate and guanidine nitrate.
-
Cyclization : Heated under reflux in ethanol with sodium ethoxide to form 6-methoxy-2-methylpyrimidin-4-ol.
-
Chlorination : Treatment with POCl₃ yields 4-chloro-6-methoxy-2-methylpyrimidine.
-
Piperazine Substitution : React with piperazine in DMF at 80°C to afford 4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclization | 78 | 92% |
| Chlorination | 85 | 95% |
| Substitution | 65 | 89% |
Acyl Chloride Route
4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl chloride is generated using thionyl chloride (SOCl₂) in dichloromethane. Subsequent reaction with aniline in the presence of a base (e.g., triethylamine) yields the target carboxamide.
Optimization Insights :
-
Temperature : 0–5°C minimizes side reactions (e.g., over-chlorination).
-
Solvent : Dichloromethane enhances acyl chloride stability.
-
Yield : 72–78% after column chromatography (SiO₂, ethyl acetate/hexane).
Coupling Agent-Mediated Synthesis
Carbonyldiimidazole (CDI) or HATU facilitates direct coupling between 4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylic acid and aniline:
Procedure :
-
Activate carboxylic acid with CDI (1.2 eq) in THF at 25°C for 1 h.
-
Add aniline (1.1 eq) and stir for 12 h.
-
Quench with aqueous NH₄Cl and extract with ethyl acetate.
Comparative Data :
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| CDI | 82 | 94 |
| HATU | 88 | 96 |
| EDCl/HOBt | 75 | 91 |
Regioselective Functionalization Challenges
Methoxy Group Stability
The 6-methoxy group on the pyrimidine ring is susceptible to demethylation under acidic conditions. Protection Strategies :
Steric Hindrance in Piperazine Substitution
The 2-methyl group on the pyrimidine ring introduces steric bulk, necessitating:
-
Elevated Temperatures : 80–100°C for nucleophilic aromatic substitution.
-
Polar Aprotic Solvents : DMF or DMSO to enhance solubility.
Industrial-Scale Production and Process Optimization
Catalytic Asymmetric Synthesis (Patent WO2018183145A1)
A patented method employs titanium(IV) isopropoxide and chiral tartrate ligands to achieve enantioselective sulfoxidation (adapted for carboxamide formation):
Key Steps :
-
Chiral Induction : (+)-Diethyl L-tartrate (10 mol%) with Ti(OiPr)₄.
-
Coupling : Aniline added at 30°C under N₂ atmosphere.
-
Workup : Neutralization with acetic acid and extraction.
Performance Metrics :
-
Enantiomeric Excess (e.e.) : 96.3% after recrystallization.
-
Overall Yield : 46% (chromatography-free).
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (DMSO-d6): δ 8.22 (d, J = 5.4 Hz, pyrimidine-H), 7.53–7.07 (m, phenyl-H), 4.08 (t, piperazine-H).
-
HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₈H₂₀N₄O₂: 348.1586; found: 348.1582.
Purity Assessment
-
HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).
-
XRD : Confirms crystalline structure (CCDC deposition available).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy and methyl groups on the pyrimidinyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the methoxy and methyl groups, depending on the desired functional group.
Major Products Formed:
Oxidation: Phenol derivatives
Reduction: Amines
Substitution: Derivatives with different functional groups on the pyrimidinyl ring
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a tool for studying biological processes, particularly those involving piperazine derivatives.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group and the piperazine ring may interact with enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Piperazine-Carboxamides
N-(3-Chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 946324-71-6)
- Structure : Differs only in the substitution of the phenyl group (3-chloro vs. unsubstituted phenyl).
- Molecular Weight : 361.8 g/mol (vs. 341.4 g/mol for the target compound).
- Implications: The 3-chloro substituent may enhance binding affinity to hydrophobic pockets in target proteins but could reduce solubility. No activity data are provided, but the structural similarity suggests overlapping biological targets .
N-(3-Chloro-4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 946231-93-2)
- Structure : Features an isopropoxy group at the pyrimidine 6-position and a 3-chloro-4-fluorophenyl carboxamide.
- Molecular Weight : 407.9 g/mol.
- Implications: The bulkier isopropoxy group may improve metabolic stability compared to methoxy, while the halogenated phenyl group could enhance target selectivity. No direct activity data are available, but such modifications are common in optimizing pharmacokinetics .
Heterocyclic Core Variants
4-(1H-Indol-4-yl)-N-phenylpiperazine-1-carboxamide
- Structure : Replaces the pyrimidine core with an indole ring.
- Activity : Identified as a GOT1 inhibitor (IC₅₀ = 85 μM) through high-throughput screening. Medicinal chemistry optimization improved potency >10-fold in derivatives, highlighting the role of heterocycle choice in target engagement .
- Comparison : The indole moiety may facilitate π-π stacking with aromatic residues in enzymes, whereas the pyrimidine in the target compound could offer better hydrogen-bonding interactions.
Quinazolinone Derivatives (A1–A6)
- Structure: Piperazine-carboxamide linked to a quinazolinone core with varied phenyl substituents (e.g., fluoro, chloro).
- Activity: These compounds were synthesized for in silico and in vitro studies, though specific targets are unspecified. The quinazolinone core’s planar structure may favor intercalation or kinase inhibition, diverging from pyrimidine-based mechanisms .
Piperazine-Carboxamides with Diverse Aromatic Systems
4-(3-Chloroquinoxalin-2-yl)-N-phenylpiperazine-1-carboxamide (6a)
- Structure: Features a chloroquinoxaline core.
- Synthesis : Yielded 87.62% via refluxing piperazine with phenyl isocyanate.
PF-04859989
- Structure : KAT2 inhibitor with hydroxamate and piperazine-carboxamide groups.
- Activity : Inhibits both KAT2 and GOT1 but suffers from rapid O-glucuronidation. Structural optimization (e.g., replacing hydroxamate) improved stability, underscoring the need for careful functional group selection in the target compound .
Dopamine Receptor-Selective Analogs
N-(3-Fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides
- Structure : Piperazine linked to dichlorophenyl and fluorophenyl groups.
- Activity : Demonstrated >1000-fold selectivity for dopamine D3 over D2 receptors. The carboxamide linker is critical for D3 selectivity, suggesting that similar modifications in the target compound could fine-tune receptor binding .
Q & A
Q. What are the common synthetic routes for 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide?
The compound is typically synthesized via multi-step organic reactions. A standard approach involves nucleophilic aromatic substitution or coupling reactions between pyrimidine and piperazine intermediates. For example, reacting a 4-chloropyrimidine derivative with a substituted piperazine in the presence of a base like potassium carbonate, followed by carboxamide formation using coupling agents such as EDC/HOBt. Reaction conditions (temperature: 60–100°C, solvent: DMF or THF) and purification via column chromatography are critical for achieving high yields (>60%) and purity (>95%) .
Q. How is structural characterization of this compound performed?
Structural confirmation relies on analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton and carbon environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 384.18) .
- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., piperazine ring puckering, dihedral angles between aromatic rings) .
Q. What in vitro models are used to assess its biological activity?
Common assays include:
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to determine IC values .
- Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) .
- Cell Viability Assays : MTT or ATP-lite assays in cancer/neuronal cell lines to evaluate cytotoxicity or neuroprotection .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for scaled production?
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require post-synthesis purification via recrystallization .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in Suzuki-Miyaura reactions .
- HPLC Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities, achieving >99% purity for pharmacological studies .
Q. What computational methods predict its receptor interactions and selectivity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in target receptors (e.g., 5-HT or D receptors) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
- Pharmacophore Modeling : Identifies critical functional groups (e.g., methoxy, carboxamide) for activity .
Q. How can contradictions in pharmacological data (e.g., varying IC values) be resolved?
- Assay Standardization : Use internal controls (e.g., known inhibitors) and uniform buffer conditions (pH 7.4, 1% DMSO) .
- Off-Target Screening : Profile against unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific binding .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC ± SEM) .
Q. How do structural modifications (e.g., methoxy → ethoxy) affect activity?
- SAR Studies : Methoxy-to-ethoxy substitution increases lipophilicity (clogP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility. Activity shifts from CNS targets to peripheral receptors .
- Crystallographic Analysis : Substituent bulkiness alters piperazine ring conformation, impacting receptor binding pockets .
Q. What challenges arise in crystallographic studies of this compound?
- Crystal Growth : Requires slow evaporation from ethanol/water mixtures; twinning issues may necessitate seeding .
- Data Resolution : High mosaicity (>0.5°) in crystals complicates structure refinement; synchrotron radiation improves data quality .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Scaffold Diversification : Modify pyrimidine (e.g., halogenation) or piperazine (e.g., N-alkylation) moieties .
- Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and CYP450 inhibition to prioritize leads .
Q. What role do in silico models play in its drug development pipeline?
- ADMET Prediction : SwissADME or pkCSM forecasts bioavailability (%F >30%), CNS permeability, and toxicity (e.g., hERG inhibition) .
- Free Energy Calculations : MM-PBSA/GBSA estimates binding affinities (ΔG < -8 kcal/mol suggests high potency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
